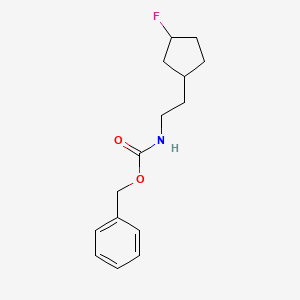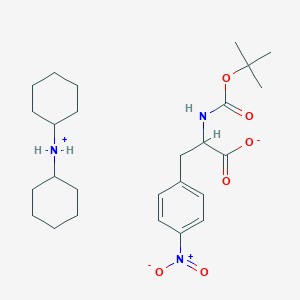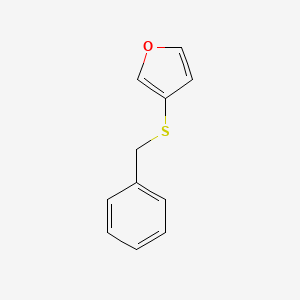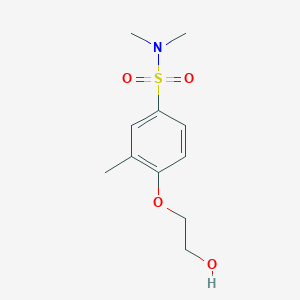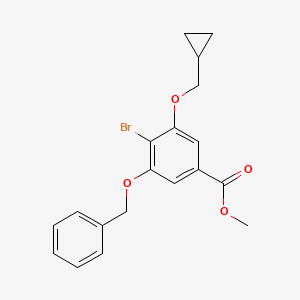![molecular formula C9H8F3NS2 B13722706 [3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid is an organic compound with the molecular formula C9H8F3NS2. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a carbamodithioic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid typically involves the reaction of 3-(trifluoromethyl)benzylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid moiety to thiols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include trifluoromethyl-substituted benzyl derivatives, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.
科学研究应用
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science, particularly in the creation of fluorinated polymers and coatings.
作用机制
The mechanism of action of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl structure but lacks the carbamodithioic acid moiety.
Trifluoromethylbenzyl alcohol: Similar in structure but contains a hydroxyl group instead of the carbamodithioic acid.
Trifluoromethylbenzyl chloride: Contains a chloride group, making it more reactive in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl group and the carbamodithioic acid moiety in [3-(Trifluoromethyl)benzyl]carbamodithioic Acid makes it unique
属性
分子式 |
C9H8F3NS2 |
|---|---|
分子量 |
251.3 g/mol |
IUPAC 名称 |
[3-(trifluoromethyl)phenyl]methylcarbamodithioic acid |
InChI |
InChI=1S/C9H8F3NS2/c10-9(11,12)7-3-1-2-6(4-7)5-13-8(14)15/h1-4H,5H2,(H2,13,14,15) |
InChI 键 |
FFOICAITUQDMGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)

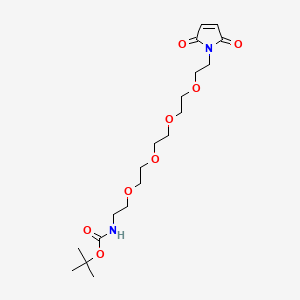
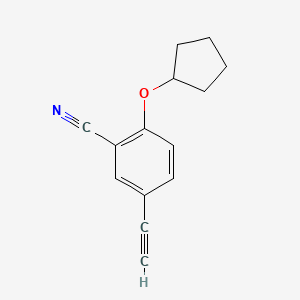
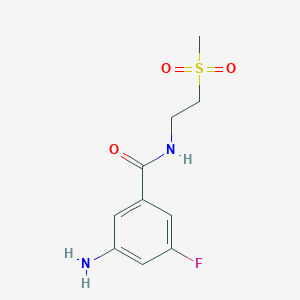
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
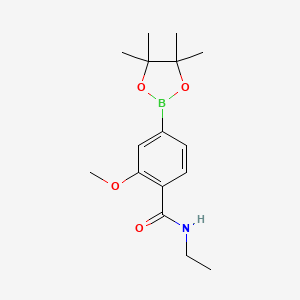
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

